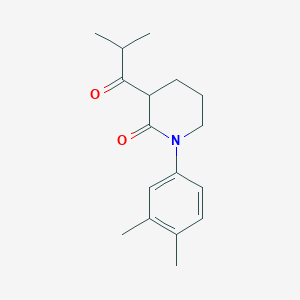
3-Bromo-5-fluorophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluorophenyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a chloroformate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorophenyl chloroformate typically involves the reaction of 3-Bromo-5-fluorophenol with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows: [ \text{3-Bromo-5-fluorophenol} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety by minimizing exposure to hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, forming carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 3-Bromo-5-fluorophenol and carbon dioxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild to moderate conditions.
Major Products Formed:
Carbamates, Carbonates, and Thiocarbonates: Formed from nucleophilic substitution reactions.
3-Bromo-5-fluorophenol: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Applications De Recherche Scientifique
3-Bromo-5-fluorophenyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-fluorophenyl chloroformate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nature of the nucleophile. The presence of bromine and fluorine atoms can also influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
3-Bromo-5-fluorophenol: Similar structure but lacks the chloroformate group.
3-Bromo-5-fluorophenyl isocyanate: Contains an isocyanate group instead of a chloroformate group.
3-Bromo-5-fluorophenyl acetate: Contains an acetate group instead of a chloroformate group.
Uniqueness: 3-Bromo-5-fluorophenyl chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C7H3BrClFO2 |
|---|---|
Poids moléculaire |
253.45 g/mol |
Nom IUPAC |
(3-bromo-5-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-5(10)3-6(2-4)12-7(9)11/h1-3H |
Clé InChI |
HOYUIMIFSKYCLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Br)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
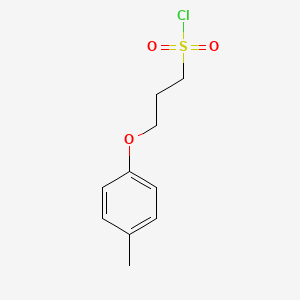
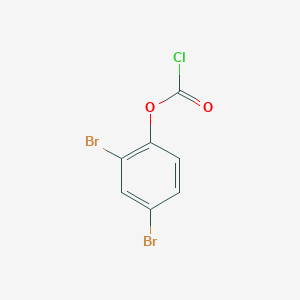
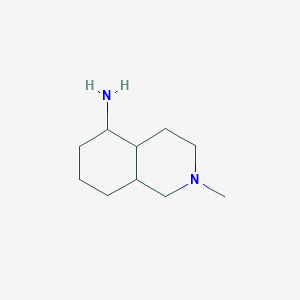
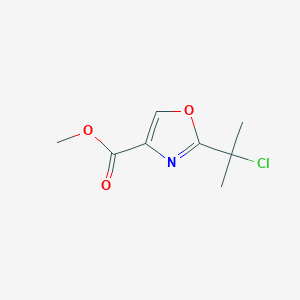
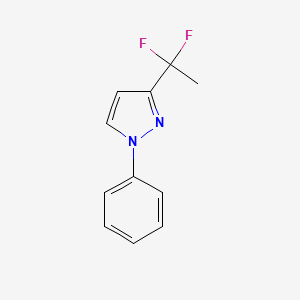
![2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13222845.png)
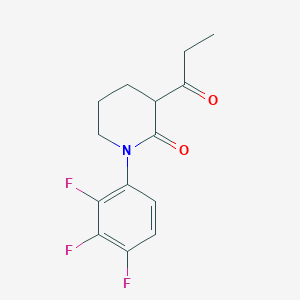
![3-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13222862.png)
![Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13222868.png)
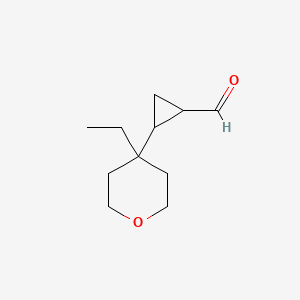
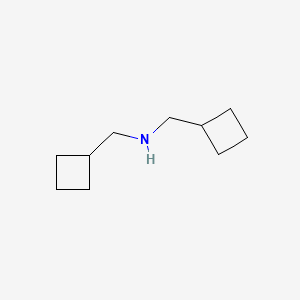
![Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13222891.png)
